molecular formula C28H28O13 B2897586 Rhaponticin 6''-O-gallate CAS No. 94356-23-7

Rhaponticin 6''-O-gallate

Cat. No.: B2897586
CAS No.: 94356-23-7
M. Wt: 572.519
InChI Key: HEOKFDGOFROELJ-YOLIOAAWSA-N
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Description

Rhaponticin 6’'-O-gallate is a stilbene compound derived from rhaponticin, which is found in various species of rhubarb (Rheum L.). This compound is known for its potential biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhaponticin 6’'-O-gallate can be synthesized through the galloylation of rhaponticin. The process involves the reaction of rhaponticin with gallic acid in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of rhaponticin 6’'-O-gallate involves the extraction of rhaponticin from rhubarb roots, followed by its chemical modification to introduce the gallate group. The extraction process may involve the use of ethanol as a solvent, and the galloylation reaction is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rhaponticin 6’'-O-gallate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Rhaponticin 6’'-O-gallate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rhaponticin 6’'-O-gallate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and oxidative stress. For example, it inhibits the production of nitric oxide in macrophages, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhaponticin 6’'-O-gallate is unique due to the presence of the gallate group, which enhances its biological activities compared to its parent compound, rhaponticin. The gallate group contributes to its stronger anti-inflammatory and antioxidant effects .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)30)2-3-14-6-16(29)11-17(7-14)40-28-26(36)25(35)24(34)22(41-28)12-39-27(37)15-9-19(31)23(33)20(32)10-15/h2-11,22,24-26,28-36H,12H2,1H3/b3-2+/t22-,24-,25+,26-,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKFDGOFROELJ-XJVIDBJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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